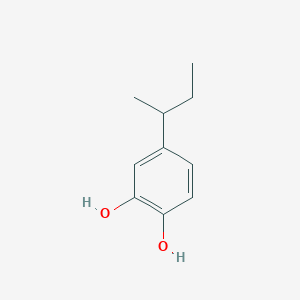
5-Cyclopropyl-5-phenylhydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropyl-5-phenylhydantoin is a chemical compound belonging to the hydantoin class. Hydantoins are known for their diverse biological activities, particularly in the treatment of epilepsy and cardiac arrhythmias. This compound is structurally characterized by a cyclopropyl group and a phenyl group attached to the hydantoin ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-5-phenylhydantoin typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with benzaldehyde to form an intermediate Schiff base, which is then cyclized using urea or thiourea in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced hydantoin derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or phenyl groups can be replaced by other functional groups. Common reagents include alkyl halides and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, organometallic reagents, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or arylated hydantoins.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an anticonvulsant and antiarrhythmic agent.
Medicine: Potential therapeutic applications in the treatment of neurological disorders and cardiovascular diseases. Its unique structure allows for selective targeting of specific molecular pathways.
Industry: Utilized in the development of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-Cyclopropyl-5-phenylhydantoin involves its interaction with voltage-gated sodium channels in neurons and cardiac cells. By binding to these channels, the compound stabilizes their inactivated state, thereby reducing the frequency and intensity of action potentials . This results in anticonvulsant and antiarrhythmic effects. Additionally, the compound may interact with other molecular targets, such as calcium channels and neurotransmitter receptors, contributing to its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
5,5-Diphenylhydantoin (Phenytoin): A well-known anticonvulsant and antiarrhythmic drug. It shares a similar hydantoin core but has two phenyl groups instead of a cyclopropyl and a phenyl group.
5-Methyl-5-phenylhydantoin: Another hydantoin derivative with anticonvulsant properties. It has a methyl group in place of the cyclopropyl group.
Uniqueness: 5-Cyclopropyl-5-phenylhydantoin is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature enhances its binding affinity to specific molecular targets, potentially leading to improved therapeutic efficacy and reduced side effects compared to other hydantoin derivatives .
Propriétés
Numéro CAS |
88807-86-7 |
|---|---|
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
5-cyclopropyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O2/c15-10-12(9-6-7-9,14-11(16)13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,15,16) |
Clé InChI |
YNUMJKGENBAOAZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2(C(=O)NC(=O)N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


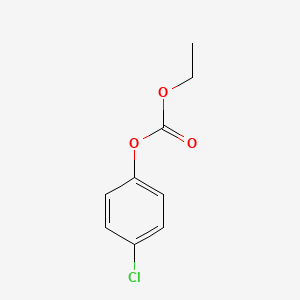


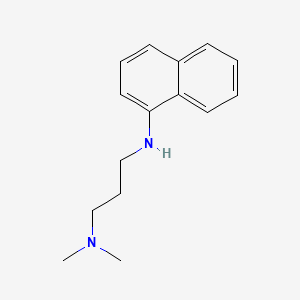
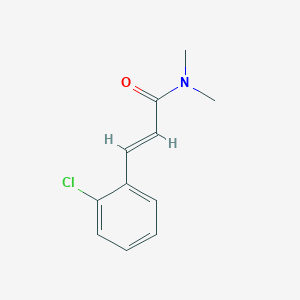
![N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B11997849.png)
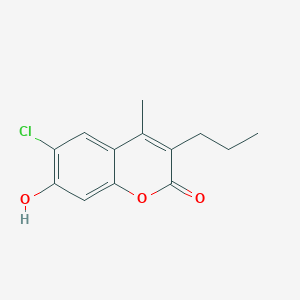
![Butyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate](/img/structure/B11997860.png)
![2-(4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11997878.png)
![[4-bromo-2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B11997881.png)
![4-{[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997887.png)

![Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997900.png)
